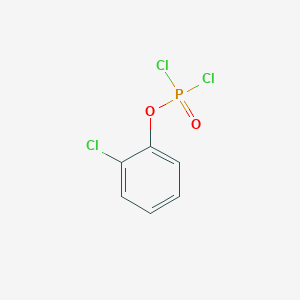

2-Chlorophenyl phosphorodichloridate

Beschreibung

Historical Context and Evolution of Phosphorus Reagents in Organic Synthesis

The journey of organophosphorus chemistry began with the discovery of phosphorus itself by Hennig Brand in 1669. bdu.ac.in However, its integration into organic synthesis was a gradual process. Early milestones include the preparation of PCl₃ and PCl₅ in 1808, which became foundational precursors for more complex phosphorus compounds. rsc.org The 19th and early 20th centuries saw pioneering work by chemists like Michaelis and Arbuzov, who developed key reactions for forming carbon-phosphorus bonds, laying the groundwork for modern organophosphorus chemistry. rsc.org

The development of phosphorylating agents—reagents designed to transfer a phosphate (B84403) group to a substrate—was a significant leap forward. Initially, reactions involving orthophosphoric acid were used but often required harsh conditions. researchgate.net The mid-20th century brought a surge of innovation, with the development of more controlled and selective methods. This era saw the introduction of reagents and techniques like the DCC method by Khorana and the phosphotriester and phosphite (B83602) methods by Letsinger, which revolutionized the synthesis of complex biomolecules like oligonucleotides. tcichemicals.com The development of reagents such as 2-chlorophenyl phosphorodichloridate represents a refinement in this field, offering specific reactivity profiles for targeted synthetic applications. cymitquimica.com

Significance of Organophosphorus Compounds in Chemical Sciences

Organophosphorus compounds, which are organic molecules containing phosphorus, are integral to numerous areas of chemical science. wikipedia.org Their importance stems from the unique properties of the phosphorus atom, which can exist in various oxidation states and coordination numbers, leading to a vast diversity of chemical structures and reactivities. bdu.ac.inlongdom.org

In medicinal chemistry, organophosphorus compounds are vital. frontiersin.orgjelsciences.com Phosphonates, for instance, are stable analogs of natural phosphates and are found in drugs with antiviral and anticancer properties. chemimpex.comjelsciences.com Furthermore, bisphosphonates are a major class of drugs used to treat bone-related diseases. bdu.ac.injelsciences.com In agriculture, these compounds are key components of herbicides and pesticides. frontiersin.orgnih.gov

Beyond life sciences, organophosphorus compounds are crucial in materials science as flame retardants and plasticizers. bdu.ac.infrontiersin.org They also play a central role in catalysis, where phosphines act as ligands for transition metals, enabling a wide range of chemical transformations. wikipedia.orgacs.org The ability of the phosphoryl (P=O) group to coordinate with metals also makes them effective in metal extraction processes. frontiersin.org

Role of this compound as a Phosphorylating Agent

The primary role of this compound in organic synthesis is to act as a phosphorylating agent. cymitquimica.com This function involves the transfer of the 2-chlorophenyl phosphate group to a nucleophile, typically an alcohol. The compound is a derivative of phosphoric acid where two hydroxyl groups are replaced by chlorine atoms and one is replaced by a 2-chlorophenoxy group. sigmaaldrich.com This structure makes it a reactive electrophile, facilitating the formation of phosphotriester intermediates.

A prominent application of this reagent is in the synthesis of oligonucleotides, the building blocks of DNA and RNA. sigmaaldrich.comnih.gov In the phosphotriester method of oligonucleotide synthesis, this compound is used to prepare mononucleotide building blocks. sigmaaldrich.com The reagent reacts with a protected nucleoside to form a phosphotriester, which can then be coupled with another nucleoside to extend the oligonucleotide chain. The 2-chlorophenyl group serves as a temporary protecting group for the phosphate, which is later removed during the deprotection steps. This approach was instrumental in early methods for the chemical synthesis of nucleic acids.

For instance, in a typical procedure, this compound is reacted with a nucleoside in the presence of a base to form the corresponding nucleotide derivative, which is then used in subsequent coupling reactions. acs.org

Overview of Research Trajectories Involving this compound

Research involving this compound has primarily focused on its application in the synthesis of complex organic molecules. Its utility in the phosphotriester approach has made it a valuable tool in nucleic acid chemistry for creating specific sequences of DNA and RNA for research purposes. sigmaaldrich.comnih.gov

Recent research continues to explore its utility in synthesizing modified oligonucleotides. For example, it has been used in the preparation of oligonucleotides containing a 2′-amino-5′-S-phosphorothiolate linkage, demonstrating its versatility in creating non-natural nucleic acid analogs. acs.org These modified oligonucleotides are crucial for studying biological processes, developing diagnostic probes, and creating therapeutic agents.

Beyond standard oligonucleotide synthesis, the reagent is employed in creating phosphonate (B1237965) derivatives for pharmaceutical and agrochemical research. chemimpex.com Its ability to introduce a phosphorus-containing moiety is exploited in the development of new bioactive compounds. chemimpex.com The compound is also used in the synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs), which are important gene-silencing reagents. chemrxiv.org

The physical and chemical properties of this compound are well-documented, aiding its application in various synthetic contexts.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₄Cl₃O₂P | cymitquimica.comfishersci.ca |

| Molecular Weight | 245.42 g/mol | cymitquimica.comfishersci.ca |

| Appearance | Colorless to light yellow clear liquid | cymitquimica.com |

| CAS Number | 15074-54-1 | sigmaaldrich.com |

| Density | 1.491 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 135-137 °C at 12 mmHg | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.538 | sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-2-dichlorophosphoryloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3O2P/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDPXPPHXDGHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OP(=O)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164600 | |

| Record name | o-Chlorophenyl dichlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15074-54-1 | |

| Record name | Phosphorodichloridic acid, 2-chlorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15074-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorophenyl phosphorodichloridate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015074541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Chlorophenyl dichlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-chlorophenyl dichlorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chlorophenyl phosphorodichloridate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH4YQB3GEF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Chlorophenyl Phosphorodichloridate

Established Synthetic Routes and Reaction Mechanisms

The primary and most established method for synthesizing 2-Chlorophenyl phosphorodichloridate involves the reaction of 2-chlorophenol (B165306) with phosphoryl chloride (POCl₃). This reaction is a form of esterification where the hydroxyl group of the phenol (B47542) attacks the electrophilic phosphorus atom of phosphoryl chloride, leading to the displacement of a chloride ion.

This process is typically a liquid-phase reaction conducted at elevated temperatures. The reaction is a consecutive process, meaning it proceeds through intermediate steps with the formation of monophenyl and diphenyl derivatives. The reaction between phenol and phosphoryl chloride is generally considered a second-order reaction.

The mechanism begins with the nucleophilic attack of the oxygen atom of the 2-chlorophenol on the phosphorus atom of phosphoryl chloride. This is followed by the elimination of a hydrogen chloride (HCl) molecule. The reaction can proceed further, with additional phenol molecules reacting with the newly formed this compound to yield diphenyl and triphenyl phosphate (B84403) derivatives if the stoichiometry is not carefully controlled. To favor the formation of the desired dichloridate, an excess of phosphoryl chloride is often used.

The reaction can be catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), which can enhance the electrophilicity of the phosphoryl chloride.

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for phosphorylation reactions. While specific green chemistry protocols for this compound are not extensively documented, general greener approaches in phosphorylation are applicable.

One approach is the use of solvent-free reaction conditions, which reduces waste and the environmental impact of organic solvents. For instance, the phosphorylation of cellulosic materials has been achieved in a urea (B33335) melt with phosphoric acid, avoiding traditional solvents. Another green technique is mechanochemistry, where reactions are induced by mechanical force (e.g., ball milling), often in the absence of a solvent. This has been successfully applied to the synthesis of alkynyl phosphonates from condensed phosphates.

The use of less toxic and more sustainable reagents is a core principle of green chemistry. Research has explored phosphorylation using a mixture of triethyl phosphate and phosphorus pentoxide, which avoids the use of corrosive and hazardous phosphoryl chloride. researchgate.net Furthermore, photoinduced phosphorylation reactions represent a novel and green approach, utilizing light to drive the reaction, often under mild conditions. rsc.org

Continuous-flow technology offers a safer and more efficient way to handle highly reactive and exothermic reactions, such as those involving phosphoryl chloride. nih.gov Micro-flow reactors allow for precise control over reaction time and temperature, which can suppress the formation of byproducts and improve safety. nih.gov

| Green Chemistry Approach | Description | Potential Advantage for this compound Synthesis |

| Solvent-Free Conditions | Conducting the reaction without a solvent, for example, in a melt. | Reduces solvent waste and simplifies product purification. |

| Mechanochemistry | Using mechanical energy to drive the reaction. | Can lead to higher yields, shorter reaction times, and is often solvent-free. |

| Alternative Reagents | Replacing hazardous reagents like POCl₃ with greener alternatives. | Improves safety and reduces the environmental impact of the synthesis. |

| Photochemical Synthesis | Utilizing light to initiate and drive the chemical reaction. | Often proceeds under mild conditions with high selectivity. |

| Continuous-Flow Technology | Performing the reaction in a continuous stream rather than a batch. | Enhances safety, improves control over reaction parameters, and can increase yield and purity. nih.gov |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound. Key parameters that can be adjusted include temperature, reactant molar ratio, and reaction time.

A study on the kinetics of the esterification of phenol with phosphoryl trichloride (B1173362) provides valuable insights. cas.cz The research demonstrated that the esterification rate constants decrease with each consecutive esterification step, while the activation energies increase. cas.cz This indicates that the formation of the monophenyl derivative (like this compound) is faster than the subsequent formation of the diphenyl and triphenyl derivatives.

To enhance the yield of the desired product, a molar excess of phosphoryl chloride is typically used. This stoichiometric imbalance shifts the equilibrium towards the formation of the monosubstituted product and minimizes the formation of di- and tri-substituted byproducts.

Temperature is another critical parameter. The reaction is generally conducted at elevated temperatures, typically in the range of 90 to 110°C, to ensure a reasonable reaction rate. cas.cz However, excessively high temperatures can lead to undesired side reactions and decomposition. The use of continuous-flow reactors allows for precise temperature control, which can be instrumental in optimizing the reaction. nih.gov

The presence of bulky substituents on the phenol can also affect the reaction. While the chloro group in the ortho position of 2-chlorophenol does not present significant steric hindrance, bulkier substituents can slow down the reaction rate. rsc.org

| Parameter | Effect on Synthesis | Typical Range/Condition |

| Molar Ratio (POCl₃:Phenol) | An excess of POCl₃ favors the formation of the dichloridate. | > 1:1 |

| Temperature | Affects the rate of reaction and potential side reactions. | 90 - 110°C cas.cz |

| Reaction Time | Needs to be sufficient for the completion of the first esterification step. | Monitored by analytical techniques like chromatography. |

| Catalyst | Can increase the reaction rate. | Lewis acids like AlCl₃. |

Isolation and Purification Techniques

After the synthesis, the isolation and purification of this compound from the reaction mixture are essential to obtain a product of high purity. The primary method for purifying this liquid compound is fractional distillation under reduced pressure.

Given that this compound is a high-boiling liquid, vacuum distillation is necessary to prevent decomposition at atmospheric pressure. The boiling point of this compound is reported to be 135-137 °C at a pressure of 12 mmHg. sigmaaldrich.com

The typical purification process would involve the following steps:

Removal of Excess Reagent: Any unreacted phosphoryl chloride, which is more volatile, is typically removed first by distillation, possibly at a lower vacuum or higher temperature.

Neutralization/Washing: The crude product may be washed with a mild aqueous base to remove any acidic impurities like HCl, followed by washing with water and then a brine solution. This step must be performed cautiously as the product is moisture-sensitive.

Drying: The organic layer containing the product is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate.

Fractional Distillation: The dried crude product is then subjected to fractional distillation under reduced pressure to separate the this compound from any non-volatile impurities or higher-boiling byproducts.

The purity of the final product is typically assessed using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

| Physical Property | Value | Relevance to Purification |

| Boiling Point | 135-137 °C at 12 mmHg sigmaaldrich.com | Key parameter for purification by vacuum distillation. |

| Form | Liquid sigmaaldrich.com | Allows for purification by distillation. |

| Density | 1.491 g/mL at 25 °C sigmaaldrich.com | Useful for separation from aqueous layers if washing is performed. |

| Moisture Sensitivity | Yes | Requires handling under anhydrous conditions to prevent hydrolysis. |

Advanced Applications of 2 Chlorophenyl Phosphorodichloridate in Chemical Synthesis

Phosphorylation Reactions Utilizing 2-Chlorophenyl Phosphorodichloridate

The primary function of this compound is to act as a phosphorylating agent. This process involves the introduction of a phosphate (B84403) group into an organic molecule. The reagent's utility is most prominent in the synthesis of oligonucleotides, the building blocks of DNA and RNA. biosyn.comthermofishersci.in

The phosphotriester method is a classical approach to oligonucleotide synthesis where this compound plays a central role. nih.gov In this strategy, the synthesis of oligonucleotides involves linking nucleosides through a protected phosphate backbone. nih.gov The 2-chlorophenyl group serves as a temporary protecting group for the phosphate, preventing unwanted side reactions during the stepwise assembly of the oligonucleotide chain. nih.gov This approach was historically significant for the synthesis of oligodeoxyribonucleotides on soluble supports, representing a foundational technique in nucleic acid chemistry. nih.gov The removal of the 2-chlorophenyl protecting groups is typically one of the final steps in the synthesis, carried out using specific deprotection reagents. nih.gov

| Stage of Phosphotriester Synthesis | Role of 2-Chlorophenyl Group |

| Phosphorylation | The dichloridate reagent reacts with a nucleoside to form a phosphotriester intermediate. |

| Chain Elongation | The 2-chlorophenyl group protects the phosphate linkage as new nucleosides are added. |

| Final Deprotection | The protecting group is cleaved to yield the natural phosphodiester backbone. |

While the phosphotriester method utilizes pentavalent phosphorus (P(V)) chemistry, the phosphite-triester method involves trivalent phosphorus (P(III)) intermediates. biosyn.com In this methodology, the key coupling step involves a phosphite (B83602) linkage that is subsequently oxidized to a more stable phosphate. biosyn.comthermofishersci.in Although this compound is a P(V) reagent characteristic of the phosphotriester approach, related chlorophosphate derivatives can be used to prepare the reactive H-phosphonate monomers sometimes employed in these syntheses. nih.gov However, the dominant modern approach, the phosphoramidite (B1245037) method, has largely superseded earlier phosphite-based techniques. biosyn.comresearchgate.net

The phosphoramidite method is the current state-of-the-art for the chemical synthesis of oligonucleotides, particularly on solid supports. biosyn.comresearchgate.net This technique relies on nucleoside phosphoramidites as the monomeric building blocks, which are activated by an acidic azole catalyst like tetrazole or 4,5-dicyanoimidazole (B129182) to couple with the free 5'-hydroxyl group of the growing oligonucleotide chain. thermofishersci.innih.gov The resulting phosphite triester is then oxidized to a phosphate triester. thermofishersci.in this compound is not directly used as a coupling agent in the standard phosphoramidite cycle; its application lies within the alternative phosphotriester strategy. biosyn.comnih.gov

Synthesis of Nucleotide and Oligonucleotide Analogues

Beyond standard oligonucleotides, this compound is instrumental in the synthesis of specialized nucleotide structures, including individual building blocks and modified oligonucleotides with therapeutic potential. sigmaaldrich.commdpi.com

A primary application of this compound is in the preparation of mononucleotide building blocks. sigmaaldrich.com These monomers are the fundamental units that are sequentially linked to form an oligonucleotide chain. nih.gov The reagent can be used to phosphorylate a suitably protected nucleoside at the 3'- or 5'-hydroxyl position, creating a reactive intermediate ready for polymerization or further modification. nih.govnih.gov The synthesis of such building blocks is a critical prerequisite for the assembly of custom DNA and RNA strands. rsc.org

| Precursor | Reagent | Resulting Building Block |

| Protected Deoxyribonucleoside | This compound | Protected Deoxyribonucleoside 3'-(2-chlorophenyl) phosphate |

| Protected Ribonucleoside | This compound | Protected Ribonucleoside 3'-(2-chlorophenyl) phosphate |

This compound is particularly suited for the synthesis of oligonucleotides and their analogues in a solution-phase setting. sigmaaldrich.comresearchgate.net Solution-phase synthesis, while less common now than solid-phase methods, remains relevant for large-scale production. researchgate.net The 2-chlorophenyl group provides protection for the internucleotidic phosphate linkages during the synthesis. nih.gov

Furthermore, this chemistry can be adapted for the synthesis of oligonucleotide phosphorothioates. sigmaaldrich.com These are important analogues where one of the non-bridging oxygen atoms in the phosphate backbone is replaced by a sulfur atom, a modification that increases nuclease resistance. researchgate.netnih.gov The synthesis of phosphorothioate (B77711) oligomers using the phosphotriester approach involves a sulfurization step. The 2-chlorophenyl protecting group is compatible with these conditions, enabling the production of these therapeutically relevant molecules. researchgate.netmdpi.com

Formation of Interribonucleoside Phosphate Bonds

The formation of the phosphodiester bond between ribonucleosides is a fundamental process in the synthesis of RNA. This compound serves as a phosphorylating agent in this context. The general strategy involves the protection of the hydroxyl groups on the sugar moiety of the nucleosides, except for the 5'-hydroxyl of one nucleoside and the 3'-hydroxyl of another. The unprotected 5'-hydroxyl group is then reacted with this compound. This is followed by the addition of the second nucleoside, whose unprotected 3'-hydroxyl group attacks the newly formed phosphorodichloridate intermediate, displacing a chloride ion and forming the desired interribonucleoside phosphate bond. The 2-chlorophenyl group acts as a protecting group for the phosphate diester during the synthesis and can be removed at a later stage.

Synthesis of Nucleoside Phosphate and Phosphonate (B1237965) Prodrugs

Nucleoside analogs are an important class of therapeutic agents, particularly as antiviral and anticancer drugs. researchgate.net However, their clinical efficacy can be limited by poor cellular uptake and inefficient conversion to the active triphosphate form. To overcome these limitations, prodrug strategies are employed, where the nucleoside is chemically modified to enhance its pharmacokinetic and pharmacodynamic properties. This compound is a valuable reagent in the synthesis of various nucleoside phosphate and phosphonate prodrugs. nih.gov

A significant application of this compound is in the development of antiviral nucleoside prodrugs. researchgate.net The ProTide approach is a prominent example where this reagent is utilized. researchgate.net In this strategy, a nucleoside is converted into a phosphoramidate (B1195095) derivative, which can more readily cross cell membranes.

For instance, in the synthesis of a prodrug for the anti-HIV agent stavudine (B1682478) (d4T), the nucleoside is first reacted with this compound. acs.org The resulting intermediate is then treated with an amino acid ester, such as L-alanine methyl ester, and a phenol (B47542) derivative. This creates a phosphoramidate prodrug that, once inside the cell, is metabolized to release the active nucleoside monophosphate.

Another example involves the synthesis of a prodrug for Fialuridine (FLT). FLT is reacted with an excess of o-chlorophenyl phosphorodichloridate and 1,2,4-triazole (B32235) in the presence of triethylamine (B128534). acs.orgnih.gov This forms a nucleoside aryloxy triazolide phosphoramidate intermediate. The subsequent addition of glycine (B1666218) methyl ester hydrochloride and triethylamine yields the FLT-aryloxyphosphoramidate prodrug. acs.orgnih.gov

The table below summarizes the application of this compound in the synthesis of antiviral nucleoside prodrugs.

| Antiviral Nucleoside | Prodrug Strategy | Role of this compound | Reference |

| Stavudine (d4T) | ProTide | Phosphorylating agent to create a phosphoramidate intermediate. | acs.org |

| Fialuridine (FLT) | Aryloxyphosphoramidate | Reacts with the nucleoside to form a key intermediate. | acs.orgnih.gov |

Cyclic carbonyloxymethyl (cCOM) phosphates are another class of nucleoside prodrugs designed to improve cellular delivery. The synthesis of these compounds can involve the use of this compound. While direct synthesis using this specific reagent is not extensively detailed in the provided context, the general principles of phosphorylation chemistry suggest its potential role. The synthesis of related cyclic phosphate prodrugs, such as cyclic POM- and POC-prodrugs, involves the initial phosphorylation of the nucleoside, often with phosphorus oxychloride, followed by cyclization and coupling with reagents like chloromethyl pivalate (B1233124) or chloromethyl isopropyl carbonate. nih.gov Although not explicitly stated, this compound could potentially be used as the phosphorylating agent in the initial step, with the 2-chlorophenyl group serving as a protecting group that is later removed or replaced.

Derivatization and Functionalization Reactions

Beyond its role in oligonucleotide and prodrug synthesis, this compound is a versatile reagent for the derivatization and functionalization of various molecules through phosphorylation.

This compound can be used to introduce a 2-chlorophenyl phosphate group onto a variety of substrates, leading to the formation of novel phosphorylated derivatives. This can alter the chemical and biological properties of the parent molecule.

A notable example is the synthesis of adenosylcobinamide 2-chlorophenyl phosphate. nih.gov In this process, cyanocobinamide is directly phosphorylated with 2-chlorophenyl phosphodi-(1,2,4-triazolide), which is prepared from this compound. nih.gov This reaction yields cyanocobinamide 2-chlorophenyl phosphate, a key intermediate that can be further converted to the final product. nih.gov This method allows for the preparation of significant quantities of the phosphorylated cobinamide derivative. nih.gov

The table below outlines the preparation of a novel phosphorylated derivative using a reagent derived from this compound.

| Starting Material | Phosphorylating Agent | Product | Reference |

| Cyanocobinamide | 2-Chlorophenyl phosphodi-(1,2,4-triazolide) | Cyanocobinamide 2-chlorophenyl phosphate | nih.gov |

Preparation of Novel Phosphorylated Derivatives

Synthesis of Phosphorylated Amlodipine (B1666008) Derivatives

A notable application of this compound is in the synthesis of novel phosphorylated derivatives of amlodipine. tandfonline.comresearchgate.net Amlodipine is a dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension. nih.gov The phosphorylation of amlodipine has been explored to generate new derivatives with potential biological activities.

The synthesis involves a two-step, one-pot reaction. tandfonline.comresearchgate.net First, amlodipine is treated with one equivalent of this compound in the presence of a base, such as tetramethylguanidine (TMG), in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This reaction leads to the formation of a reactive phosphoramidochloridate intermediate, specifically 3-ethyl 5-methyl 2-({2-[chloro-(2-chlorophenoxy)phosphorylamino]-ethoxy}methyl)-4-(2-chlorophenyl)-1,4-dihydro-6-methylpyridine-3,5-dicarboxylate. tandfonline.com

In the second step, a different nucleophile, such as an amino acid ester, is added to the reaction mixture. This second nucleophile displaces the remaining chlorine atom on the phosphorus center to yield the final phosphorylated amlodipine derivative. tandfonline.com The crude product is then purified using column chromatography. tandfonline.com This synthetic strategy has been used to produce a series of amlodipine derivatives with various amino acid esters linked to the phosphate group. tandfonline.comresearchgate.net

Table 1: Synthesis of Phosphorylated Amlodipine Derivative (6a)

| Reactant/Product | Role/Type | Key Details |

| Amlodipine (1) | Starting Material | Primary amine group acts as the first nucleophile. |

| This compound (2) | Phosphorylating Agent | Reacts selectively with the amine of amlodipine. |

| Tetramethylguanidine (TMG) (5) | Base | Scavenges HCl produced during the reaction. |

| Intermediate (3) | Phosphoramidochloridate | Formed in situ; reacts with the second nucleophile. |

| Ethyl (4-hydroxyphenyl)glycinate (4a) | Second Nucleophile | Displaces the chloride on the intermediate. |

| Product (6a) | Final Product | A novel phosphorylated amlodipine derivative. |

Synthesis of N-Phosphorylated Derivatives of Heterocycles

The phosphorylation of nitrogen atoms within heterocyclic rings is a key strategy for modifying the properties of bioactive molecules. This compound serves as an effective reagent for the N-phosphorylation of various heterocycles. tandfonline.comnih.gov The reaction involves the formation of a P-N bond, creating a phosphoramidate linkage.

The process is exemplified by the synthesis of phosphorylated amlodipine, where the primary amino group attacks the this compound. tandfonline.com More broadly, this reagent can be used to phosphorylate nitrogen-containing heterocyles, including indoles and other related structures. nih.gov The reactivity of the P-Cl bonds allows for a controlled reaction, first with the heterocyclic nitrogen and subsequently with another nucleophile (like an alcohol or another amine), to generate asymmetric phosphotriesters or phosphorodiamidates. The 2-chlorophenyl group itself is a stable aryl substituent that modulates the reactivity and properties of the final product. Electrochemical methods have also been developed for the regioselective N-phosphorylation of nitrogen-containing heterocycles, highlighting the importance of this class of compounds in medicinal and materials chemistry. nih.gov

Formation of Nucleoside Aryloxy Triazolide Phosphoramidate Intermediates

In the synthesis of nucleoside phosphoramidate prodrugs, known as ProTides, this compound is a key reagent for constructing the phosphate moiety. A critical step in some synthetic routes is the formation of a highly reactive nucleoside aryloxy triazolide phosphoramidate intermediate.

This intermediate is prepared by reacting the nucleoside with an excess of this compound in the presence of 1,2,4-triazole and a base like triethylamine. In this reaction, one chlorine atom of the phosphorodichloridate reacts with the 5'-hydroxyl group of the nucleoside. The second chlorine atom is then displaced by 1,2,4-triazole.

This approach was utilized in the synthesis of prodrugs for 3'-fluoro-3'-deoxythymidine (FLT). The resulting FLT-aryloxy triazolide phosphoramidate intermediate is a stable, yet reactive species. The triazolide group acts as a good leaving group, which can be readily displaced by an amino acid ester in the next step to afford the desired phosphoramidate prodrug in high yield. This method, which involves P(V) chemistry, provides an alternative to other approaches for synthesizing these important therapeutic agents.

Table 2: Synthesis of Nucleoside Aryloxy Triazolide Phosphoramidate Intermediate

| Reactant | Role |

| 3'-fluoro-3'-deoxythymidine (FLT) | Nucleoside Substrate |

| This compound | Phosphorylating Agent |

| 1,2,4-Triazole | Nucleophile/Activating Agent |

| Triethylamine | Base |

Role in Multi-Component Reactions and Cascade Transformations

While this compound is a staple reagent in stepwise phosphorylation reactions, its application in multi-component reactions (MCRs) or cascade transformations is not extensively documented in scientific literature. MCRs are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants. Cascade reactions involve a sequence of intramolecular transformations, often triggered by a single event.

Literature searches reveal the use of related compounds, such as 2-chlorophenyl zinc bromide, in Mannich-like multi-component syntheses. mdpi.com Furthermore, other phosphorus-containing compounds, like propargylic phosphates, are known to participate in metal-catalyzed cascade reactions. rsc.org However, specific examples detailing the use of this compound as a key component to initiate or participate in such complex, one-pot transformations are not prominent. Its high reactivity likely makes it more suitable for controlled, sequential additions rather than the intricate and often sensitive environment of a multi-component or cascade reaction.

Mechanistic Investigations of Reactions Involving 2 Chlorophenyl Phosphorodichloridate

Elucidation of Reaction Pathways and Transition States

The primary role of 2-chlorophenyl phosphorodichloridate is in the formation of phosphotriester intermediates during oligonucleotide synthesis. The reaction pathway generally proceeds through a phosphoramidite (B1245037) approach, a cornerstone of modern DNA and RNA synthesis. In this multi-step process, the phosphorodichloridate is first used to prepare a more stable and selectively reactive phosphoramidite monomer.

The key mechanistic step involving a derivative of this compound is the coupling of a phosphoramidite to a free hydroxyl group of a growing oligonucleotide chain. This reaction is typically catalyzed by a weak acid, such as tetrazole. The currently accepted mechanism involves the protonation of the nitrogen atom of the phosphoramidite by the acidic catalyst. This protonation makes the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the nucleoside.

The reaction is believed to proceed through a trigonal bipyramidal transition state. In this state, the incoming nucleophile (the hydroxyl group) and the leaving group (the diisopropylamino group) occupy the apical positions. The ultimate formation of the desired phosphite (B83602) triester linkage occurs with the expulsion of the diisopropylamine (B44863) moiety. Subsequent oxidation of the phosphite triester to the more stable phosphate (B84403) triester completes the cycle.

While detailed computational studies on the specific transition states for reactions involving this compound are not extensively available in the literature, the general principles of phosphoryl transfer reactions suggest a continuum of possible transition states. nih.gov The nature of this transition state, whether it is more associative (bond-making precedes bond-breaking) or dissociative (bond-breaking precedes bond-making), can be influenced by the substituents on the phosphorus atom and the nature of the nucleophile and leaving group.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are crucial for understanding the efficiency of coupling reactions in oligonucleotide synthesis. The rate of the coupling reaction is significantly influenced by the nature of the substituents on the phosphorus atom of the phosphoramidite.

One of the most direct pieces of evidence for the influence of the 2-chlorophenyl group comes from comparative kinetic studies of different phosphoramidites. In a study examining the tetrazole-catalyzed coupling of various 5'-O-DMT-thymidine-3'-O-phosphoramidites, the rate of reaction was found to be significantly slower when the P-OR group was 2-chlorophenyl as compared to other alkoxy groups.

The observed order of reaction rates for different P-alkoxy substituents was: OMe > OCH₂CH₂CN > OCHMeCH₂CN > OCMe₂CH₂CN >> OC₆H₄Cl nih.gov

This indicates that the electron-withdrawing nature and steric bulk of the 2-chlorophenyl group have a profound impact on the reaction kinetics, leading to a much slower coupling rate compared to smaller, less electronically demanding alkyl groups.

| Phosphorus Substituent (OR) | Relative Reaction Rate |

| Methoxy (OMe) | Fastest |

| Cyanoethoxy (OCH₂CH₂CN) | ↓ |

| Methylcyanoethoxy (OCHMeCH₂CN) | ↓ |

| Dimethylcyanoethoxy (OCMe₂CH₂CN) | ↓ |

| 2-Chlorophenyl (OC₆H₄Cl) | Much Slower |

This table illustrates the qualitative comparison of reaction rates based on the substituent on the phosphorus atom.

Influence of Catalysis and Solvent Systems on Reaction Mechanisms

The mechanism of phosphorylation using this compound derivatives is highly dependent on the choice of catalyst and solvent.

Catalysis: In the context of the phosphoramidite method, the catalyst, typically a mild acid like tetrazole or its derivatives, plays a dual role. It acts as a proton donor to activate the phosphoramidite, and its conjugate base can act as a nucleophilic catalyst, forming a highly reactive phosphoramidite-activator intermediate. The nature of the activator can influence the reaction rate and the formation of byproducts. For instance, the use of more acidic activators can lead to the undesired removal of acid-labile protecting groups on the nucleoside.

Solvent Systems: The solvent system is another critical factor that can modulate the reaction mechanism and rate. Acetonitrile is a commonly used solvent for oligonucleotide synthesis due to its ability to dissolve the reactants and its relative inertness under the reaction conditions. The polarity of the solvent can influence the stability of the charged intermediates and transition states. In more polar solvents, the separation of charge in the transition state may be better stabilized, potentially accelerating the reaction. However, the solvent must not be too nucleophilic itself to avoid competing with the desired hydroxyl-group attack on the activated phosphorus center.

Stereochemical Aspects of Phosphorylation Reactions

The phosphorus center in the phosphite triester intermediate formed during the coupling reaction is chiral. The subsequent oxidation step to form the phosphate triester introduces another level of stereochemical consideration. The stereochemistry at the phosphorus atom can influence the three-dimensional structure of the final oligonucleotide and its ability to bind to its target sequence.

Phosphorylation reactions proceeding through a trigonal bipyramidal transition state with in-line attack and departure of the leaving group are expected to proceed with inversion of stereochemistry at the phosphorus center. While specific stereochemical studies on the phosphorylation reactions of this compound itself are not widely reported, the general expectation for the phosphoramidite coupling reaction is that it is highly stereospecific.

The use of chiral auxiliaries or stereochemically pure starting materials can allow for the synthesis of oligonucleotides with a defined stereochemistry at each phosphorus linkage. This is particularly important for the development of therapeutic oligonucleotides, where the stereochemistry of the phosphate backbone can significantly impact their efficacy and nuclease resistance.

Spectroscopic and Analytical Characterization of 2 Chlorophenyl Phosphorodichloridate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of phosphorus, hydrogen, and carbon atoms within a molecule. nih.govnih.gov

31P NMR is particularly powerful for analyzing phosphorus-containing molecules as the phosphorus-31 nucleus is 100% naturally abundant and has a spin of ½, resulting in sharp and easily interpretable signals. nih.gov For 2-chlorophenyl phosphorodichloridate, the 31P NMR spectrum is expected to show a single resonance, confirming the presence of a unique phosphorus environment. The chemical shift (δ) of this signal is indicative of the oxidation state and the nature of the substituents attached to the phosphorus atom. Phosphorodichloridates typically exhibit signals in a distinct region of the 31P NMR spectrum. nih.govorganicchemistrydata.org The precise chemical shift provides insight into the electronic effects of the 2-chlorophenyl group on the phosphorus center. nih.gov

Table 1: Expected 31P NMR Chemical Shift for this compound

| Compound Type | Expected Chemical Shift (δ) Range (ppm) |

|---|

Note: The exact chemical shift is dependent on the solvent and concentration.

While 31P NMR confirms the phosphorus environment, 1H and 13C NMR are crucial for characterizing the organic moiety of the molecule. rsc.orgmdpi.comnih.gov

1H NMR: The proton NMR spectrum of this compound would display signals corresponding to the four protons on the aromatic ring. Due to their different positions relative to the chlorine atom and the phosphorodichloridate group, these protons are chemically non-equivalent and would likely appear as a complex series of multiplets in the aromatic region (approximately 7.0-8.0 ppm). The coupling patterns between adjacent protons provide information on their relative positions on the benzene (B151609) ring. nih.gov

13C NMR: The carbon-13 NMR spectrum would show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. researchgate.netnp-mrd.org The carbon atom attached to the oxygen of the phosphate (B84403) group (C-O-P) and the carbon atom bonded to the chlorine (C-Cl) would be significantly influenced and can be identified by their characteristic chemical shifts. Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to correlate the proton and carbon signals, allowing for the unambiguous assignment of each atom in the structure. mdpi.com

Table 2: Predicted 1H and 13C NMR Data for the Aromatic Moiety

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity |

|---|---|---|

| 1H (Aromatic) | 7.0 - 8.0 | Multiplets |

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key structural features. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Vibration Type | Characteristic Absorption (cm-1) |

|---|---|---|---|

| Phosphoryl | P=O | Stretch | 1290 - 1310 |

| Phosphorus-Chlorine | P-Cl | Stretch | 550 - 600 |

| Aryl Phosphate | C-O-P | Asymmetric Stretch | 950 - 1050 |

| Aromatic C-H | C-H | Stretch | 3010 - 3100 |

| Aromatic Ring | C=C | Stretch | 1450 - 1600 |

The strong absorption band for the P=O stretch is particularly diagnostic for this class of compounds. The presence of bands for P-Cl, C-O-P, and aromatic C=C stretching further corroborates the structure. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern. nist.govchemicalbook.comnist.gov The molecular formula of this compound is C₆H₄Cl₃O₂P, corresponding to a molecular weight of approximately 245.43 g/mol . nist.govcymitquimica.comchemimpex.comfishersci.ca

In the mass spectrum, the molecular ion peak (M+) would be observed. A key feature would be the isotopic pattern of this peak. Due to the presence of three chlorine atoms, each having two common isotopes (35Cl and 37Cl), the molecular ion appears as a cluster of peaks (M, M+2, M+4, M+6) with characteristic relative intensities, providing definitive evidence for the number of chlorine atoms. Electron ionization (EI) mass spectrometry causes the molecule to fragment in a predictable manner, and the analysis of these fragments helps to piece together the molecular structure. chemicalbook.com

Table 4: Major Fragmentation Ions for this compound in MS

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |

|---|---|

| 244 | [M]+ (Molecular ion, for 35Cl isotopes) |

| 127 | [ClC₆H₄O]+ |

| 99 | [POCl₂]+ |

| 73 | [C₆H₁]+ |

Data sourced from MS-NW-9540. chemicalbook.com

Elemental Analysis in Compound Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. This comparison serves as a crucial check for the purity and empirical formula of the synthesized compound. For this compound (C₆H₄Cl₃O₂P), a close match between the experimental and theoretical values is required to verify its elemental composition. labscoop.com

Table 5: Theoretical Elemental Composition of this compound (C₆H₄Cl₃O₂P)

| Element | Symbol | Atomic Weight | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 29.36 |

| Hydrogen | H | 1.01 | 1.64 |

| Chlorine | Cl | 35.45 | 43.34 |

| Oxygen | O | 16.00 | 13.04 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC): For a volatile compound like this compound, gas chromatography is a primary method for determining purity. chemimpex.comthermofisher.com A sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. A pure sample will ideally show a single peak in the chromatogram. Purity is often reported as a percentage based on the peak area. thermofisher.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): While GC is suitable for the parent compound, HPLC is often used for the analysis and purification of its less volatile derivatives, such as those resulting from reactions where the P-Cl bonds are substituted.

Gel-Permeation Chromatography (GPC): In cases where this compound is used as a monomer or reagent in polymerization reactions, GPC is employed to determine the molecular weight distribution of the resulting phosphorus-containing polymers. rsc.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of a molecule, offering a window into its reactivity and properties. nih.gov Methods like Density Functional Theory (DFT) are used to approximate solutions to the Schrödinger equation, balancing computational cost with accuracy. nih.gov

For 2-Chlorophenyl phosphorodichloridate, these calculations can elucidate the distribution of electron density, identify the most electrophilic and nucleophilic sites, and predict spectroscopic properties. The phosphorus atom, bonded to two chlorine atoms and two oxygen atoms, is highly electron-deficient and thus a primary site for nucleophilic attack, a fact that quantum calculations can quantify. The aromatic ring's electronic properties are influenced by the chlorine substituent and the phosphorodichloridate group, affecting its reactivity in further chemical modifications.

Research findings from such calculations typically include optimized molecular geometry, Mulliken or Natural Bond Orbital (NBO) charge distributions, and the energies of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity.

Table 1: Hypothetical Quantum Chemical Calculation Data for this compound Calculated using DFT at the B3LYP/6-311G+(2d,p) level of theory.

| Parameter | Calculated Value | Significance |

| Energy of HOMO | -8.5 eV | Indicates electron-donating ability |

| Energy of LUMO | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.3 eV | Relates to chemical reactivity and stability |

| NBO Charge on P atom | +1.95 | Confirms high electrophilicity |

| NBO Charge on Cl (P-Cl) | -0.45 | Shows polarization of P-Cl bonds |

| Dipole Moment | 3.8 D | Measures overall molecular polarity |

Molecular Dynamics Simulations of Phosphorylation Processes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.govmdpi.com In the context of this compound, MD simulations are particularly useful for understanding the consequences of phosphorylation—the process of adding a phosphate (B84403) group to a molecule, often a protein or peptide. nih.gov This post-translational modification can dramatically alter a protein's conformation, dynamics, and interactions with other molecules. nih.govnih.gov

An MD simulation begins with a set of initial atomic coordinates and velocities. It then iteratively calculates the forces on each atom using a chosen force field (e.g., CHARMM, Amber) and solves Newton's equations of motion to predict the subsequent positions and velocities. nih.govnih.gov This allows researchers to observe how a protein's structure fluctuates and changes after a serine, threonine, or tyrosine residue is phosphorylated. Key analyses include monitoring the root-mean-square deviation (RMSD) to assess conformational changes and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com

While simulations may not model the reaction with this compound directly, they are essential for studying the downstream effects once the phosphate group it delivers is attached to a biological molecule. biorxiv.org These simulations reveal how the introduction of the phosphate's negative charges can lead to the formation or disruption of salt bridges and hydrogen bonds, thereby regulating protein function. nih.gov

Table 2: Typical Parameters and Outputs from an MD Simulation of a Phosphorylated Peptide

| Simulation Parameter | Typical Value/Setting | Purpose |

| Force Field | CHARMM36m or Amber ff99SB | Defines the potential energy function for all atoms |

| Water Model | TIP4P-D | Explicitly simulates the solvent environment |

| Simulation Time | >1 µs per replicate | Ensures adequate sampling of conformational space nih.gov |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature |

| Primary Output | Atomic Trajectory | A file containing the coordinates of all atoms over time |

| Key Analysis | RMSD, RMSF, Salt Bridge Analysis | Quantifies structural stability, flexibility, and specific interactions |

Docking Studies and Ligand-Receptor Interactions (for Biologically Active Derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to drug discovery and is used to study derivatives of this compound that have been synthesized to possess biological activity. In such derivatives, the two chlorine atoms are replaced by other chemical groups to create a stable, non-reactive molecule designed to interact with a specific biological target.

The docking process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "scoring function" for each pose. nih.gov This score, often expressed as a binding affinity (e.g., in kcal/mol), estimates the strength of the interaction. The best-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges with specific amino acid residues in the receptor. nih.gov These studies provide a structural basis for a molecule's activity and can guide the design of more potent and selective inhibitors.

Table 3: Example Docking Results for a Hypothetical Derivative of this compound against a Protein Kinase

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

| Derivative A | Kinase XYZ | -8.5 | LYS-72, GLU-91 | Hydrogen Bond, Salt Bridge |

| Derivative A | Kinase XYZ | -8.5 | VAL-57, LEU-148 | Hydrophobic Interaction |

| Derivative B | Kinase XYZ | -7.2 | LYS-72, ASP-167 | Hydrogen Bond |

| Derivative B | Kinase XYZ | -7.2 | ALA-70, ILE-165 | Hydrophobic Interaction |

QSAR (Quantitative Structure-Activity Relationship) Analysis of Phosphorylated Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com Unlike docking, QSAR does not require knowledge of the 3D structure of the biological target. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of compounds within a series are responsible for the observed differences in their biological activities.

For a series of phosphorylated compounds derived from this compound, a QSAR study would proceed as follows:

Data Set Assembly : A series of related compounds is synthesized, and their biological activity (e.g., IC₅₀ against an enzyme) is measured experimentally.

Descriptor Calculation : For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) properties.

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the descriptors with the biological activity. mdpi.com

Validation : The model's predictive power is rigorously tested using internal and external validation sets of compounds that were not used in its development. nih.gov

The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds and to provide insight into the structural features that are most important for activity. mdpi.com

Table 4: Sample Data Matrix for a QSAR Study

| Compound | log(IC₅₀) | Molecular Weight (MW) | LogP (Hydrophobicity) | Topological Polar Surface Area (TPSA) |

| Derivative 1 | 5.2 | 350.2 | 3.1 | 90.4 |

| Derivative 2 | 4.8 | 364.3 | 3.5 | 90.4 |

| Derivative 3 | 5.9 | 355.7 | 2.9 | 105.6 |

| Derivative 4 | 6.1 | 370.1 | 3.3 | 105.6 |

Environmental Impact and Degradation Pathways of Organophosphorus Compounds General Academic Context

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For organophosphorus compounds, the primary abiotic degradation pathways are hydrolysis and phototransformation. escholarship.orgsnu.ac.kr

Hydrolysis, a chemical reaction involving the cleavage of bonds by water, is a significant degradation pathway for organophosphorus compounds in aquatic environments. escholarship.org The susceptibility of OP esters to hydrolysis is a key factor in their environmental persistence and is also the basis of their biological activity. escholarship.org The rate of hydrolysis is influenced by several factors, including the compound's chemical structure, the pH and temperature of the water, and the presence of catalytic agents. escholarship.orgacs.org

Generally, hydrolysis of organophosphorus compounds involves the nucleophilic attack on the phosphorus center, leading to the cleavage of an ester or anhydride (B1165640) bond. nih.govresearchgate.netmdpi.com For a compound like 2-chlorophenyl phosphorodichloridate, the presence of highly reactive P-Cl bonds would make it extremely susceptible to rapid hydrolysis. The P-O-aryl bond would also be a site for hydrolytic cleavage.

Hydrolysis rates typically increase with higher pH (alkaline hydrolysis) and temperature. escholarship.org For instance, a 10°C rise in temperature can increase the hydrolysis rate by as much as four times. escholarship.org While most natural waters have a pH between 5 and 8, where neutral and base-catalyzed hydrolysis dominate, acid-catalyzed hydrolysis can occur at very low pH values. osti.govescholarship.org The half-life of OP pesticides due to hydrolysis can range from days to years, depending on these environmental conditions. For example, the half-life of VX, a nerve agent, is approximately 100 days at pH 5 but shortens to about 9 days at pH 8. osti.gov

Table 1: Factors Influencing the Hydrolysis of Organophosphorus Compounds

| Factor | Influence on Hydrolysis Rate | Details |

|---|---|---|

| pH | Significant | Rate generally increases with higher pH (alkaline conditions). Acid-catalyzed hydrolysis occurs at very low pH. escholarship.org |

| Temperature | Significant | Higher temperatures accelerate the reaction rate. A 10°C increase can quadruple the rate. escholarship.org |

| Chemical Structure | Critical | The nature of the leaving group and other substituents on the phosphorus atom determines reactivity. escholarship.orgacs.org |

| Catalytic Agents | Variable | Presence of certain ions or substances can enhance hydrolysis rates. |

Phototransformation, or photolysis, is the degradation of chemicals induced by light energy, particularly ultraviolet (UV) radiation from sunlight. snu.ac.krresearchgate.net This process can be a major degradation route for organophosphorus compounds present in the atmosphere or the upper layers of water bodies. researchgate.net Phototransformation can occur through two primary mechanisms:

Direct Photolysis: Occurs when the chemical itself absorbs light energy, leading to its decomposition. researchgate.net

Indirect Photolysis: Involves photosensitizing agents present in the environment, such as humic substances or nitrate (B79036) ions. These agents absorb light and produce highly reactive transient species like hydroxyl radicals (•OH) and carbonate radicals (CO₃•⁻), which then attack and degrade the organophosphorus compound. researchgate.netnih.gov

The rate of phototransformation is influenced by the intensity and wavelength of light, the presence of photosensitizers, and the chemical properties of the compound itself. researchgate.net For many OP pesticides, indirect photolysis is a more significant pathway than direct photolysis, and degradation rates are often faster in natural waters compared to pure water due to the presence of dissolved organic matter. researchgate.netnih.gov

For example, studies on parathion (B1678463) and chlorpyrifos (B1668852) have shown that hydroxyl radicals react with them at very high rates. nih.gov The presence of bicarbonate ions, common in natural waters, can have a dual role: they can scavenge hydroxyl radicals, potentially slowing degradation, but also form carbonate radicals, which also contribute to the breakdown of these pesticides. nih.gov The half-lives for OP insecticides in natural waters due to photolysis can range from less than a day to over a month. researchgate.netresearchgate.net

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. nih.gov This is often the most significant pathway for the complete removal of organophosphorus compounds from the environment, as it can lead to their complete mineralization into simpler, non-toxic substances like carbon dioxide, water, and phosphate (B84403). nih.govoup.com

A wide variety of microorganisms, including bacteria and fungi, have been identified that can degrade organophosphorus compounds. nih.govoup.com The first such bacterium, a Flavobacterium sp., was isolated in 1973. nih.govoup.com Since then, numerous other species from genera such as Pseudomonas, Agrobacterium, and Streptomyces have been shown to break down these chemicals in various environments. nih.govresearchgate.netoup.com

These microorganisms can utilize organophosphorus compounds as a source of carbon, phosphorus, or nitrogen for their growth and energy. nih.govoup.com The efficiency of microbial degradation is typically much higher than abiotic processes under favorable conditions. geoscienceworld.org However, the process can be influenced by factors such as the microbial population's adaptation to the chemical, soil or sediment type, temperature, pH, and moisture content. geoscienceworld.org In some cases, microorganisms degrade these compounds through co-metabolism, where the breakdown occurs fortuitously by an enzyme involved in another metabolic pathway, without providing any nutritional benefit to the organism. snu.ac.kr

Table 2: Examples of Microorganisms Degrading Organophosphorus Compounds

| Microorganism Genus | Environment | Degradation Capability |

|---|---|---|

| Flavobacterium | Soil, Water | Known to degrade parathion and other OP pesticides. nih.govoup.com |

| Pseudomonas | Soil, Water | Many species degrade a wide range of OPs, including methyl parathion and chlorpyrifos. scialert.net |

| Agrobacterium | Soil | Contains genes for OP-degrading enzymes. mdpi.com |

| Streptomyces | Soil | Can utilize whole cells as biocatalysts to hydrolyze compounds like chlorpyrifos and coumaphos. researchgate.net |

The microbial ability to degrade organophosphorus compounds is due to specific enzymes they produce. nih.govnih.gov The most studied of these are phosphotriesterases (PTEs), also known as organophosphate hydrolases (OPH). nih.govmdpi.com These enzymes catalyze the initial and most critical step in detoxification: the hydrolysis of the phosphate ester bonds (P-O, P-F, P-CN, or P-S). nih.govmdpi.com This hydrolysis significantly reduces the toxicity of the parent compound. oup.com

PTEs are often metalloenzymes, requiring divalent metal ions like Zn²⁺ or Co²⁺ in their active site to mediate the nucleophilic attack on the phosphorus center. nih.govmdpi.com The gene encoding for OPH, the opd (organophosphate degrading) gene, has been isolated from various bacteria across different geographical locations, sequenced, and even engineered to improve its stability and catalytic activity against specific substrates, including chemical warfare agents. nih.govoup.com

Other enzymes are also involved in the biotransformation of organophosphorus compounds. nih.govresearchgate.net These include:

Carboxylesterases: Hydrolyze carboxylester linkages present in some OP pesticides like malathion. nih.govresearchgate.net

Cytochrome P450 monooxygenases: Can be involved in the metabolic activation (oxidative desulfuration) or detoxification of certain OPs. nih.govresearchgate.net

Glutathione (B108866) S-transferases: Participate in detoxification by conjugating glutathione to the OP molecule, facilitating its excretion. nih.gov

The use of isolated enzymes or whole-cell biocatalysts in "cell-free" systems is an emerging area of research for bioremediation, offering a potentially rapid and environmentally safe method for decontaminating polluted sites. nih.govresearchgate.net

Environmental Fate Modeling and Prediction

To assess the potential risk of chemicals and understand their behavior over large areas and long periods, scientists use environmental fate and exposure models. rsc.orgnih.gov These models use a compound's fundamental physicochemical properties—such as water solubility, vapor pressure, and the octanol-water partitioning coefficient (Kow)—to predict its distribution and persistence in different environmental compartments (air, water, soil, biota). osti.govgeoscienceworld.org

For organophosphorus compounds, models can simulate key processes like hydrolysis, photolysis, and biodegradation. geoscienceworld.org The majority of these processes are treated as first-order reactions, where the rate of degradation is proportional to the concentration of the chemical. geoscienceworld.org This allows for the calculation of environmental half-lives, which is the time required for 50% of the initial concentration to be removed. geoscienceworld.org

Quantitative Structure-Activity Relationship (QSAR) models are a specific type of predictive model that correlates the chemical structure of compounds with their physicochemical properties and reactivity. escholarship.org QSARs have been developed to estimate the rates of hydrolysis for organophosphorus pesticides, providing a way to screen new or unstudied compounds for their potential environmental persistence without extensive laboratory testing. escholarship.org

More complex multimedia fate models can simulate the transport of a chemical over long distances. nih.gov For example, a mass balance model for chlorpyrifos was developed to estimate its concentration in air, rain, and snow at locations far from its application source, helping to quantify its potential for long-range atmospheric transport. nih.gov These models are essential tools for regulatory agencies in performing chemical risk assessments and making informed decisions about pesticide use. rsc.org

Remediation Strategies for Organophosphorus Contaminants

The widespread use of organophosphorus (OP) compounds, from agriculture to industrial applications, has led to significant environmental contamination of soil and water systems. nih.govnih.gov Due to their acute toxicity to humans and other non-target organisms, the development of effective remediation strategies to decontaminate polluted sites is essential. nih.govnih.gov These strategies can be broadly categorized into physicochemical methods and bioremediation, with the latter gaining prominence as a cost-effective and environmentally friendly approach. nih.govmdpi.com The primary mechanism for the detoxification of organophosphorus compounds involves the hydrolysis of their ester bonds, which significantly reduces their toxicity. oup.comoup.com

Physicochemical Remediation

Traditional methods for decontaminating organophosphorus compounds often involve physical removal or chemical breakdown. nih.gov Hydrolysis is the most common degradation pathway and can be influenced by factors such as pH. ung.si For instance, some organophosphorus pesticides are known to hydrolyze rapidly in both acidic and alkaline conditions. ung.si

Chemical oxidation is another effective strategy. Advanced oxidation processes, such as the photo-assisted Fenton reaction (Fe³⁺/H₂O₂/UV light) and ozonation, have been successfully used to degrade these compounds. ung.si Other approaches include the use of reactive chemical reagents like sodium hydroxide (B78521) and hypochlorite (B82951) for large-scale decontamination, although these materials are often corrosive. nih.gov Photocatalytic degradation, often using semiconductors like titanium dioxide (TiO₂) in combination with UV irradiation, represents another advanced method for breaking down persistent organophosphorus pollutants in water. ung.siresearchgate.net

Bioremediation

Bioremediation utilizes the metabolic capabilities of microorganisms or plants to degrade or transform contaminants into less harmful substances. mdpi.comresearchgate.net This approach is considered an efficient and inexpensive option for cleaning up polluted ecosystems. nih.gov The first microorganism capable of degrading an organophosphorus compound, a Flavobacterium sp., was isolated in 1973. nih.govoup.com Since then, numerous bacterial and fungal species have been identified that can break down a wide array of these chemicals. nih.govoup.com

Microbial degradation is a key detoxification process, primarily proceeding through hydrolysis, oxidation, alkylation, and dealkylation reactions. oup.commbl.or.kr Bacteria from genera such as Pseudomonas, Agrobacterium, Flavobacterium, and Bacillus have demonstrated the ability to hydrolyze various organophosphorus pesticides, including chlorpyrifos, parathion, malathion, and diazinon. nih.govmbl.or.kr In many cases, microorganisms utilize these compounds as a source of carbon or phosphorus for their growth. nih.gov Some bacteria possess specific genes, such as the organophosphate degrading (opd) gene, which code for enzymes that catalyze the initial and most critical step of detoxification. nih.govmbl.or.kr

Below is a table detailing some of the microorganisms involved in the degradation of various organophosphorus compounds.

Table 1: Microorganisms in Organophosphorus Compound Degradation| Microorganism | Degraded Compound(s) | Key Enzyme/Gene |

|---|---|---|

| Flavobacterium sp. | Parathion, Diazinon | Phosphotriesterase (PTE) / opd |

| Pseudomonas aeruginosa | Parathion | phd |

| Agrobacterium radiobacter | Coumaphos, Parathion | Organophosphate Degrading Enzyme (OPD) / opdA |

| Stenotrophomonas sp. | Methyl parathion | ophc2 |

| Enterobacter sp. | Methyl parathion, Phorate | opdE |

| Lactobacillus brevis | Chlorpyrifos, Diazinon, Methyl parathion | opdB |

This table is based on data from multiple research sources. nih.govoup.commbl.or.kr

Enzymatic RemediationA more targeted approach within bioremediation involves the use of purified enzymes, known as enzymatic remediation or detoxification. researchgate.netmbl.or.kr This cell-free strategy avoids the complexities of introducing genetically modified organisms into the environment and can offer higher degradation efficiency under various conditions. nih.govmdpi.com The primary enzymes involved are hydrolases, which break down the ester bonds in organophosphorus compounds. mbl.or.kr

Key enzymes in this field include:

Phosphotriesterases (PTEs): Also known as organophosphate hydrolases (OPH), these are the most studied enzymes for OP degradation. nih.govnih.gov They effectively hydrolyze a range of pesticides with P-O, P-F, P-CN, and P-S bonds. mdpi.com The PTE from Brevundimonas diminuta is a notable example. dntb.gov.ua

Organophosphate Degrading Enzyme (OpdA): Originally isolated from Agrobacterium radiobacter, this enzyme has a broad substrate specificity and can hydrolyze both pesticides and certain nerve agents like Sarin and Soman. nih.govmbl.or.kr

Paraoxonase (PON1): A mammalian enzyme that can hydrolyze the pesticide paraoxon, among other substrates. nih.gov

Methyl Parathion Hydrolase (MPH): An enzyme specifically effective in degrading methyl parathion. mbl.or.kr

Researchers are actively working on enhancing the catalytic properties and stability of these enzymes through protein engineering and immobilization on nanoparticles, making them more suitable for practical applications in both environmental cleanup and medical countermeasures. nih.govusda.gov

The table below summarizes key enzymes used for organophosphate remediation.

Table 2: Key Enzymes for Organophosphate Bioremediation| Enzyme | Source Organism | Common Substrate(s) |

|---|---|---|

| Phosphotriesterase (PTE/OPH) | Brevundimonas diminuta, Flavobacterium sp. | Paraoxon, Parathion, Diazinon |

| Organophosphate Degrading Enzyme (OpdA) | Agrobacterium radiobacter | Coumaphos, Sarin, Soman |

| Paraoxonase 1 (PON1) | Mammals (e.g., Human, Rabbit) | Paraoxon |

| Methyl Parathion Hydrolase (MPH) | Stenotrophomonas sp., Serratia marcescens | Methyl parathion |

This table is based on data from multiple research sources. nih.govmdpi.commbl.or.kr

Advanced Materials and Nanoscience Applications of Phosphorylated Derivatives

Integration into Polymeric Materials

The incorporation of phosphorus-containing compounds into polymer backbones or as additives is a well-established strategy for modifying material properties, most notably for enhancing flame retardancy. Derivatives of 2-chlorophenyl phosphorodichloridate, specifically aryl phosphate (B84403) esters, are utilized to create polymers with improved fire safety characteristics. These can be integrated either as reactive flame retardants, where they are chemically bonded into the polymer matrix, or as additive flame retardants, where they are physically blended. crimsonpublishers.com

One primary method for integration is through polycondensation reactions. alfa-chemistry.com For instance, this compound can be reacted with diols (like bisphenol A) to form polyphosphoesters. nih.gov In this process, the dichloridate acts as a monomer, linking the diol units together through stable phosphoester bonds. The resulting polyphosphoesters are noted for their biodegradability and find use as biomaterials. nih.gov

In the context of flame retardancy, aryl phosphates synthesized from precursors like this compound are effective in a variety of polymers, including epoxy resins (EP) and polyvinyl chloride (PVC). researchgate.netresearchgate.netwikipedia.org When incorporated into an epoxy resin, a novel aryl phosphate flame retardant (DMP) was shown to significantly improve fire safety. The resulting thermosets exhibited a higher Limiting Oxygen Index (LOI) and achieved a V-0 rating in the UL-94 vertical burning test. researchgate.net The phosphorus compounds function through a dual mechanism: in the condensed phase, they promote the formation of a protective char layer that insulates the underlying polymer from heat and oxygen, and in the gas phase, they release phosphorus-containing radicals that quench the flame propagation reactions. nih.govnih.gov The incorporation of these derivatives often has the added benefit of maintaining or even improving the mechanical properties of the polymer matrix due to the rigid polyaromatic structure of the additive. researchgate.net

A study on an aryl phosphate flame retardant, DMP, in an epoxy resin matrix demonstrated significant improvements in both flame retardancy and mechanical strength. The data below highlights the performance of the modified epoxy resin compared to the pure material.

| Property | Pure Epoxy (EP) | EP / 9 wt% DMP |